molecular formula C11H8N2O B13930955 9H-pyrido[3,4-b]indol-6-ol

9H-pyrido[3,4-b]indol-6-ol

Cat. No.: B13930955
M. Wt: 184.19 g/mol
InChI Key: ZJFQROWBHQUHHK-UHFFFAOYSA-N
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Description

9H-Pyrido[3,4-b]indol-6-ol is a β-carboline alkaloid featuring a fused pyrido-indole scaffold with a hydroxyl group at position 4. It is a key structural moiety in natural products such as 10-hydroxyusambarensine, isolated from Strychnos usambarensis and fungal species like Paraconiothyrium brasiliense . This compound exhibits significant biological activity, including interactions with viral enzymes (e.g., SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and transmembrane protease serine 2 (TMPRSS2)) through hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

9H-pyrido[3,4-b]indol-6-ol

InChI

InChI=1S/C11H8N2O/c14-7-1-2-10-9(5-7)8-3-4-12-6-11(8)13-10/h1-6,13-14H

InChI Key

ZJFQROWBHQUHHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C3=C(N2)C=NC=C3

Origin of Product

United States

Preparation Methods

Step 1: Formation of β-Carboline N-Oxides

  • Starting from 3-substituted β-carbolines, oxidation with 3-chloroperoxybenzoic acid (m-CPBA) in a refluxing 1:1 chloroform/ethanol mixture yields β-carboline N-oxides in excellent yields.
  • The reaction is monitored by thin-layer chromatography (TLC) until complete conversion.

Step 2: Rearrangement and Hydrolysis

  • The β-carboline N-oxide is refluxed in acetic anhydride to induce regioselective rearrangement, forming 2-acetoxy-β-carboline intermediates.
  • Subsequent hydrolysis in a 1:1 mixture of ethanol and 2 M aqueous sodium hydroxide at room temperature yields the target 9H-pyrido[3,4-b]indol-6-ol derivatives.
  • Purification is performed by column chromatography using methanol/chloroform as eluents.

Yields and Examples

Entry Substituent (R1) Product Reaction Time (h) Yield (%)
3 CH2OH 9H-pyrido[3,4-b]indol-6-ol (6-2) 8 75
1 H Parent compound (4-2) 6 65
10 CONHCH3 (15-2) 4 82

Note: Reaction times and yields vary depending on the substituent electronic properties; electron-rich groups may reduce yields due to intermediate instability.

Characterization Data for 9H-pyrido[3,4-b]indol-6-ol (6-2)

  • White solid, melting point 283-285 °C
  • IR (KBr): 3382, 3182, 3137 cm⁻¹ (indicative of hydroxyl and NH groups)
  • ESI-MS: m/z 215.05 (M + 1)
  • ¹H-NMR (DMSO-d6): δ 11.84 (s, indole NH), 11.18 (s, NHCO), 8.01 (d, ArH), 7.50 (d, ArH), 7.41 (t, ArH), 7.18 (t, ArH), 6.92 (s, ArH), 5.30 (t, OH), 4.40 (t, CH2OH).

Pictet-Spengler Cyclization Route

Another synthetic route involves Pictet-Spengler cyclization of substituted tryptamine derivatives followed by oxidation and functional group modifications.

Procedure Summary

  • Reaction of 5-hydroxytryptamine derivatives with aldehydes under acidic conditions forms tetrahydro-β-carbolines.
  • Subsequent oxidation and ring closure yield β-carboline derivatives.
  • Further functionalization, such as hydroxylation at the 6-position, is achieved by controlled oxidation or substitution reactions.

Example Preparation of 1-Benzyl-9H-pyrido[3,4-b]indol-6-ol

  • Starting from 1-benzyl-β-carboline precursors, treatment with potassium hydroxide and hydrazine hydrate in ethylene glycol at elevated temperatures (120 °C followed by 165 °C) yields the hydroxylated product.
  • Workup involves acidification, extraction, drying, and purification by silica gel chromatography.
  • Yield reported: 41%, yellow solid, melting point 143-145 °C.

Mechanistic Insights

  • The two-step method involving β-carboline N-oxides proceeds via elimination of acetic acid and regeneration of the C=N double bond, followed by hydrolysis to yield the hydroxylated β-carbolinone structure.
  • Electron-withdrawing substituents at the 3-position facilitate the rearrangement and improve yields.
  • The Pictet-Spengler approach relies on cyclization of tryptamine derivatives, which can be tailored to introduce hydroxyl groups at desired positions by subsequent oxidation.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Range (%) Notes
β-Carboline N-oxide route 3-substituted β-carbolines m-CPBA, Acetic anhydride, NaOH Reflux in CHCl3/EtOH; reflux in Ac2O; RT hydrolysis 45-85 Efficient for various substituents; mild conditions
Pictet-Spengler cyclization 5-Hydroxytryptamine derivatives KOH, Hydrazine hydrate Heating in ethylene glycol (120-165 °C) ~41 Useful for 1-substituted derivatives; moderate yields

Chemical Reactions Analysis

Types of Reactions

9H-pyrido[3,4-b]indol-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Oxidation of 9H-pyrido[3,4-b]indol-6-ol can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives, while reduction can produce tetrahydro-β-carbolines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Natural Products

Compound Structural Features Biological Relevance Source
10-Hydroxyusambarensine Contains 9H-pyrido[3,4-b]indol-6-ol moiety Inhibits SARS-CoV-2 RdRp and TMPRSS2 Strychnos usambarensis
Cryptoquindoline β-Carboline core with methoxy groups RdRp inhibition; conserved binding to viral polymerases African medicinal plants
Tangutorid E β-Carboline with acetyl substituent Xanthine oxidase inhibition (IC₅₀: 9.30 mM) Fungal metabolites

Key Insights :

  • The hydroxyl group in 9H-pyrido[3,4-b]indol-6-ol enhances hydrogen bonding compared to methoxy or acetyl groups in analogs like cryptoquindoline and tangutorid E .
  • β-Carboline alkaloids with hydrophobic substituents (e.g., methyl or phenyl groups) exhibit stronger hydrophobic interactions with protein pockets .

Key Insights :

  • N-alkylation (e.g., ethyl, isopropyl) improves membrane permeability but may reduce hydrogen-bonding capacity .
  • Methyl or halogen substituents (e.g., bromo) can enhance toxicity or alter target specificity .

Functional Group Variations

Table 2: Impact of Functional Groups on Activity
Functional Group Role in Binding/Activity Example Compound
Hydroxyl (-OH) Forms hydrogen bonds with Asp189, His57 9H-Pyrido[3,4-b]indol-6-ol
Methoxy (-OCH₃) Reduces polarity; hydrophobic interactions Cryptoquindoline
Amido (-CONH₂) Stabilizes protein-ligand interactions N-Ethyl-9H-pyrido[3,4-b]indole-3-formamide

Key Insights :

  • Hydroxyl groups are critical for antiviral activity, while methoxy groups favor hydrophobic binding .
  • Amido derivatives show promise in drug design due to their balanced polarity and stability .
Table 3: Enzymatic Inhibition and Toxicity
Compound Target Enzyme IC₅₀/EC₅₀ Toxicity Profile
9H-Pyrido[3,4-b]indol-6-ol SARS-CoV-2 RdRp Not reported Non-cytotoxic
Flazin Xanthine oxidase 0.68 mM Low cytotoxicity
6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole N/A N/A Neurotoxic

Key Insights :

  • Methylation at position 1 correlates with neurotoxicity, as seen in 6-methoxy-1-methyl derivatives .
  • Natural β-carbolines like flazin exhibit potent enzyme inhibition without cytotoxicity .

Computational Binding Dynamics

  • RMSD Analysis : 9H-Pyrido[3,4-b]indol-6-ol and Zidovudine show similar backbone RMSD (~1 Å) in thymidine kinase binding, suggesting comparable stability .
  • Hydrophobic Interactions : The phenyl group of 9H-pyrido[3,4-b]indol-6-ol interacts with CYS119 and TRP215, akin to benzamidine in TMPRSS2 .

Biological Activity

Overview

9H-pyrido[3,4-b]indol-6-ol is a compound belonging to the β-carboline family of alkaloids, characterized by its bicyclic structure that incorporates both pyridine and indole moieties. Its molecular formula is C11H8N2O, with a molecular weight of approximately 184.20 g/mol. The compound has attracted significant attention due to its diverse biological activities and potential applications in medicinal chemistry, including anti-cancer, neuroprotective, and anti-parasitic properties.

Biological Activities

The biological activities of 9H-pyrido[3,4-b]indol-6-ol can be categorized into several key areas:

1. Anticancer Activity
Research indicates that 9H-pyrido[3,4-b]indol-6-ol exhibits potent anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including breast, colon, and melanoma cancers. For instance, a study showed that derivatives of this compound had IC50 values as low as 80 nM against breast cancer cells and exhibited selective cytotoxicity towards cancer cells compared to normal cells .

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases. It acts by inhibiting monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which may contribute to its antidepressant effects.

3. Antileishmanial Activity
9H-pyrido[3,4-b]indol-6-ol has also shown promising results as an anti-leishmanial agent. In vitro studies demonstrated its efficacy against Leishmania donovani, indicating potential for therapeutic applications in treating leishmaniasis.

4. Antioxidant Properties
The compound exhibits significant antioxidant activity, which may help in mitigating oxidative stress-related damage in cells. This property is crucial for its potential use in various therapeutic contexts, including aging and chronic diseases.

The mechanism of action of 9H-pyrido[3,4-b]indol-6-ol involves interaction with multiple biological targets:

  • Enzyme Inhibition : The compound inhibits enzymes such as MAO, leading to increased neurotransmitter levels.
  • Binding Affinity : It binds to active sites on various enzymes and receptors, potentially modulating their activity by mimicking natural ligands.
  • Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells by altering gene expression profiles related to cell survival pathways .

Structure-Activity Relationship (SAR)

The structural modifications of 9H-pyrido[3,4-b]indol-6-ol significantly influence its biological activity. For example:

  • Substituents at specific positions can enhance the compound's ability to cross cell membranes and increase bioavailability.
  • Derivatives with different functional groups have shown varied potency against cancer cell lines, indicating that careful design can optimize therapeutic effects .

Case Studies

Several case studies highlight the biological potential of 9H-pyrido[3,4-b]indol-6-ol:

  • Anticancer Efficacy : A study evaluated a series of pyrido[3,4-b]indole derivatives for anticancer activity against several cell lines. The most potent derivative exhibited an IC50 value of 80 nM against breast cancer cells while maintaining a high selectivity index compared to normal cells .
  • Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of 9H-pyrido[3,4-b]indol-6-ol resulted in significant improvements in cognitive function and reduced markers of oxidative stress in the brain tissue.

Applications

Given its diverse biological activities, 9H-pyrido[3,4-b]indol-6-ol has several potential applications:

  • Pharmaceutical Development : It serves as a lead compound for developing new therapeutics targeting cancer and neurodegenerative diseases.
  • Bioimaging : Its fluorescent properties make it suitable for applications in bioimaging and diagnostics.

Q & A

Q. What are the established synthetic routes for 9H-pyrido[3,4-b]indol-6-ol and its derivatives?

The compound can be synthesized via Pictet-Spengler cyclization using 5-hydroxy-L-tryptophan and aryl glyoxal monohydrates in acidic conditions, followed by aqueous workup and silica gel chromatography . Derivatives like 1-substituted analogs (e.g., 1-benzyl or 1-(4-methoxybenzyl)) are prepared by reacting intermediates with hydrazine hydrate and KOH in ethylene glycol at elevated temperatures . Alternative routes include esterification of 9H-pyrido[3,4-b]indole-3-carboxylic acid with n-butanol (66% yield) .

Q. How is 9H-pyrido[3,4-b]indol-6-ol characterized using spectroscopic methods?

Characterization involves:

  • 1^1H NMR (400 MHz, CD3_3OD): Peaks for aromatic protons (δ 7.2–8.5 ppm) and hydroxyl groups .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 315.325 for derivatives) confirmed via GC-MS with electron ionization .
  • IR spectroscopy : Stretching vibrations for OH (~3400 cm1^{-1}) and C=N bonds (~1600 cm1^{-1}) .

Q. What are the key physical properties of 9H-pyrido[3,4-b]indol-6-ol?

The compound crystallizes as white to pale-yellow powder with a melting point of 189–190°C . It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO) with mild heating . Stability is pH-dependent, degrading under strong acidic or basic conditions .

Q. What are the recommended storage conditions for 9H-pyrido[3,4-b]indol-6-ol?

Store in airtight containers at -20°C , away from oxidizers and moisture. Prolonged exposure to light or heat (>200°C) may release toxic gases (e.g., NOx_x) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 9H-pyrido[3,4-b]indol-6-ol derivatives?

Optimization studies show:

  • Base selection : Cs2_2CO3_3 in t-BuOH at 110°C yields 25% for 9-ethyl derivatives, suggesting catalytic systems (e.g., Pd) or microwave-assisted synthesis may enhance efficiency .
  • Solvent effects : Ethylene glycol improves cyclization due to high boiling point, while DMF accelerates side reactions .

Q. How can conflicting spectral data for 9H-pyrido[3,4-b]indol-6-ol derivatives be resolved?

Discrepancies in 1^1H NMR shifts (e.g., δ 7.2 vs. 7.5 ppm for aromatic protons) may arise from solvent polarity (CD3_3OD vs. DMSO-d6_6) or substituent electronic effects. Cross-validation with 2D NMR (COSY, HSQC) and high-resolution MS is critical .

Q. What methodologies are used to evaluate the biological activity of 9H-pyrido[3,4-b]indol-6-ol analogs?

  • Antiviral assays : Dose-dependent inhibition of HSV-1 in Vero cells (IC50_{50} values) .
  • Antibacterial screens : Disk diffusion against gram-positive bacteria (e.g., S. aureus), with MIC values correlated to substituent hydrophobicity .
  • Cytotoxicity : MTT assays in mammalian cell lines (e.g., HeLa) to assess selectivity .

Q. What advanced analytical techniques detect 9H-pyrido[3,4-b]indol-6-ol in complex matrices?

UPLC-MS/MS with ESI+ mode and MRM transitions (e.g., m/z 169.03 → 114.96 for norharman) achieves detection limits of 0.1 ng/g in lipid-rich samples. Validation includes spike-recovery studies (85–110%) .

Q. How do structural modifications at the 1-position affect bioactivity?

  • 1-Methyl substitution : Enhances lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
  • 1-(4-Methoxybenzyl) : Increases antiviral potency (e.g., Eudistomin X) due to electron-donating groups stabilizing receptor interactions .

Q. How can contradictory data on thermal degradation pathways be addressed?

Conflicting reports on decomposition products (e.g., NOx_x vs. CO) require thermogravimetric analysis (TGA) coupled with FTIR gas-phase monitoring . Controlled pyrolysis at 200–400°C under inert vs. oxidative atmospheres clarifies degradation mechanisms .

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